3-Methylbenzoic acid
3-Methylbenzoic acid
M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992)
M-toluic acid is a methylbenzoic acid carrying a methyl substituent at position 3. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a m-toluate.
m-Toluic acid, also known as m-toluate or b-bethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. m-Toluic acid can be converted into N, N-diethyl-m-toluamide.
M-toluic acid is a methylbenzoic acid carrying a methyl substituent at position 3. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a m-toluate.
m-Toluic acid, also known as m-toluate or b-bethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. m-Toluic acid can be converted into N, N-diethyl-m-toluamide.
Brand Name:
Vulcanchem
CAS No.:
99-04-7
VCID:
VC20857496
InChI:
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)
SMILES:
CC1=CC=CC(=C1)C(=O)O
Molecular Formula:
C8H8O2
Molecular Weight:
136.15 g/mol
3-Methylbenzoic acid
CAS No.: 99-04-7
Cat. No.: VC20857496
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992) M-toluic acid is a methylbenzoic acid carrying a methyl substituent at position 3. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a m-toluate. m-Toluic acid, also known as m-toluate or b-bethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. m-Toluic acid can be converted into N, N-diethyl-m-toluamide. |
|---|---|
| CAS No. | 99-04-7 |
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 3-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | GPSDUZXPYCFOSQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)O |
| Boiling Point | 504 °F at 760 mm Hg (sublimes) (NTP, 1992) |
| Melting Point | 232 to 235 °F (NTP, 1992) 108.7 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator